3-Deazaneplanocin
CAS No.: 102052-95-9
Cat. No.: VC0001483
Molecular Formula: C12H14N4O3
Molecular Weight: 262.26 g/mol
* For research use only. Not for human or veterinary use.
                        
Specification
| CAS No. | 102052-95-9 | 
|---|---|
| Molecular Formula | C12H14N4O3 | 
| Molecular Weight | 262.26 g/mol | 
| IUPAC Name | (1S,2R,5R)-5-(4-aminoimidazo[4,5-c]pyridin-1-yl)-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol | 
| Standard InChI | InChI=1S/C12H14N4O3/c13-12-9-7(1-2-14-12)16(5-15-9)8-3-6(4-17)10(18)11(8)19/h1-3,5,8,10-11,17-19H,4H2,(H2,13,14)/t8-,10-,11+/m1/s1 | 
| Standard InChI Key | OMKHWTRUYNAGFG-IEBDPFPHSA-N | 
| Isomeric SMILES | C1=CN=C(C2=C1N(C=N2)[C@@H]3C=C([C@H]([C@H]3O)O)CO)N | 
| SMILES | C1=CN=C(C2=C1N(C=N2)C3C=C(C(C3O)O)CO)N | 
| Canonical SMILES | C1=CN=C(C2=C1N(C=N2)C3C=C(C(C3O)O)CO)N | 
| Appearance | Assay:≥97%A crystalline solid | 
Introduction
Chemical Structure and Synthesis
Molecular Characteristics
DZNep (C₁₂H₁₅ClN₄O₃) features a cyclopentenyl core fused to a 4-aminoimidazo[4,5-c]pyridine moiety, with a molecular weight of 298.72 g/mol . The hydrochloride salt enhances solubility, critical for in vivo applications. X-ray crystallography confirms the (1S,2R,5R) stereochemistry, which is essential for binding SAHH .
Table 1: Chemical Properties of 3-Deazaneplanocin A Hydrochloride
| Property | Value | 
|---|---|
| Molecular Formula | C₁₂H₁₅ClN₄O₃ | 
| Molecular Weight | 298.72 g/mol | 
| Solubility | Water-soluble (hydrochloride) | 
| IC₅₀ (EZH2 Inhibition) | 0.08–0.24 μM | 
| SAHH Inhibition | Reversible, competitive | 
Synthetic Pathway
DZNep is synthesized via an SN2 displacement reaction between a cyclopentenyl mesylate intermediate and 6-chloro-3-deazapurine . The regioselective attack yields the desired β-anomer, which undergoes deprotection and purification to achieve >97% HPLC purity . This method scales efficiently for preclinical production.
Mechanisms of Action
Epigenetic Modulation via EZH2 Depletion
DZNep depletes EZH2, the catalytic subunit of Polycomb Repressive Complex 2 (PRC2), by inhibiting SAHH. This elevates S-adenosylhomocysteine (SAH), a feedback inhibitor of SAM-dependent methyltransferases . Reduced EZH2 levels lead to:
- 
Loss of H3K27me3: Derepression of tumor suppressor genes (e.g., CDKN2A, FHIT) .
 - 
Proteasomal Degradation: SAHH inhibition triggers ubiquitination and degradation of PRC2 components (EZH2, SUZ12, EED) .
 
Non-Epigenetic Pathways
- 
E-Cadherin Restoration: In renal tubular cells, DZNep upregulates E-cadherin, mitigating cisplatin-induced apoptosis .
 - 
mRNA Methylation Inhibition: DZNep suppresses N6-methyladenosine (m6A) methylation, impairing SARS-CoV-2 replication .
 
Table 2: Molecular Targets of DZNep
| Target | Effect | Therapeutic Implication | 
|---|---|---|
| SAHH | Competitive inhibition | Global hypomethylation | 
| EZH2 | Proteasomal degradation | Reactivation of tumor suppressors | 
| E-Cadherin | Transcriptional upregulation | Anti-fibrotic, nephroprotection | 
| m6A Methyltransferases | Reduced viral RNA stability | Antiviral activity | 
Pharmacological Effects
Anticancer Activity
DZNep exhibits selective cytotoxicity against cancer cells (IC₅₀: 0.08–0.24 μM) while sparing normal cells . Key mechanisms include:
- 
Apoptosis Induction: Caspase-3 activation and PARP cleavage in NSCLC, AML, and chondrosarcoma cells .
 - 
Cancer Stem Cell (CSC) Suppression: Downregulation of CD133, CD24, and ALDH1 in biliary tract cancer .
 - 
Synergy with Chemotherapy: Enhances cisplatin efficacy in lung cancer while reducing nephrotoxicity .
 
Anti-Inflammatory and Chondroprotective Effects
In osteoarthritis models, DZNep (0.1–1 μM):
Antiviral Properties
- 
Ebola Virus: Restores interferon signaling, reducing viral load in mice .
 - 
SARS-CoV-2: Inhibits m6A methylation, suppressing viral replication in vitro .
 
Preclinical and Clinical Development
Pharmacokinetics
- 
Half-Life: 1.1 hours in rats, necessitating frequent dosing .
 - 
Excretion: 80% renal clearance, with extensive tissue distribution .
 - 
Toxicity: Nephrotoxicity at >10 mg/kg in rats; safe dose established at 10 mg/kg .
 
Animal Studies
- 
Renal Protection: DZNep (1 mg/kg) attenuates cisplatin-induced AKI in mice, preserving E-cadherin and renal function .
 - 
Antitumor Efficacy: 5 mg/kg DZNep reduces tumor volume by 70% in NSCLC xenografts .
 
Clinical Trials
No Phase III trials reported, but Phase I/II studies are anticipated for:
Future Directions
Therapeutic Expansion
- 
Viral Infections: Clinical testing against SARS-CoV-2 and other RNA viruses .
 - 
Autoimmune Diseases: Targeting EZH2 in lupus and rheumatoid arthritis .
 
Drug Delivery Innovations
- 
Nanoparticle Formulations: Liposomal DZNep to enhance tumor targeting .
 - 
Prodrugs: Phosphate esters for improved oral bioavailability .
 
Biomarker Development
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